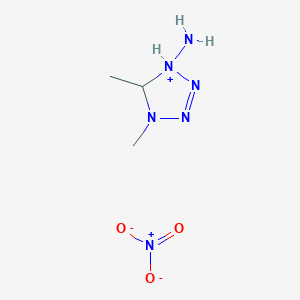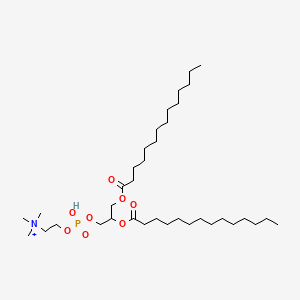![molecular formula C18H18N2O3S B12517348 1H-Pyrazole-3-methanol, 5-[4-(methylsulfonyl)phenyl]-1-(phenylmethyl)- CAS No. 654058-51-2](/img/structure/B12517348.png)
1H-Pyrazole-3-methanol, 5-[4-(methylsulfonyl)phenyl]-1-(phenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrazole-3-methanol, 5-[4-(methylsulfonyl)phenyl]-1-(phenylmethyl)- is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. This particular compound features a methanol group at the 3-position, a methylsulfonylphenyl group at the 5-position, and a phenylmethyl group at the 1-position, making it a unique and complex molecule.
Vorbereitungsmethoden
The synthesis of 1H-Pyrazole-3-methanol, 5-[4-(methylsulfonyl)phenyl]-1-(phenylmethyl)- can be achieved through various synthetic routes. One common method involves the reaction of hydrazine derivatives with ethyl acetoacetate, followed by further functionalization to introduce the desired substituents. The reaction conditions typically involve the use of solvents such as ethanol or methanol, and the reaction temperature can range from 0°C to 78°C .
Industrial production methods for this compound may involve scalable solvent-free reactions, which are more environmentally friendly and cost-effective. These methods often use starting materials such as phenyl hydrazine and ethyl acetoacetate, with yields ranging from 66% to 100% .
Analyse Chemischer Reaktionen
1H-Pyrazole-3-methanol, 5-[4-(methylsulfonyl)phenyl]-1-(phenylmethyl)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
For example, oxidation of the methanol group can lead to the formation of a carboxylic acid, while reduction of the methylsulfonyl group can yield a methylthio group.
Wissenschaftliche Forschungsanwendungen
1H-Pyrazole-3-methanol, 5-[4-(methylsulfonyl)phenyl]-1-(phenylmethyl)- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic systems. In biology, it has been studied for its potential as an enzyme inhibitor and its interactions with various biological targets .
In medicine, this compound has shown promise as a potential therapeutic agent due to its unique structural features and biological activities. It has been investigated for its anti-inflammatory, anticancer, and antimicrobial properties . In industry, it is used in the development of new materials and as a precursor for the synthesis of other valuable compounds .
Wirkmechanismus
The mechanism of action of 1H-Pyrazole-3-methanol, 5-[4-(methylsulfonyl)phenyl]-1-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth .
The molecular targets of this compound include enzymes involved in key biological processes, such as cyclooxygenase (COX) enzymes in the case of anti-inflammatory activity, or kinases involved in cell signaling pathways for anticancer activity .
Vergleich Mit ähnlichen Verbindungen
1H-Pyrazole-3-methanol, 5-[4-(methylsulfonyl)phenyl]-1-(phenylmethyl)- can be compared with other similar compounds, such as 1-phenyl-3-methyl-5-pyrazolone (Edaravone) and 1,3-dimethyl-5-pyrazolone. These compounds share the pyrazole core structure but differ in their substituents, which can lead to different chemical and biological properties .
For example, Edaravone is known for its antioxidant properties and is used as a medication for stroke recovery and amyotrophic lateral sclerosis (ALS) treatment . In contrast, 1,3-dimethyl-5-pyrazolone is an important intermediate in the synthesis of medicinal compounds and has been widely investigated for its various biological activities .
Eigenschaften
CAS-Nummer |
654058-51-2 |
|---|---|
Molekularformel |
C18H18N2O3S |
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
[1-benzyl-5-(4-methylsulfonylphenyl)pyrazol-3-yl]methanol |
InChI |
InChI=1S/C18H18N2O3S/c1-24(22,23)17-9-7-15(8-10-17)18-11-16(13-21)19-20(18)12-14-5-3-2-4-6-14/h2-11,21H,12-13H2,1H3 |
InChI-Schlüssel |
IMHJCOQQBQERIS-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=NN2CC3=CC=CC=C3)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[5-(3-Carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12517269.png)


![2-[(Prop-1-en-1-yl)amino]naphthalene-1,4-dione](/img/structure/B12517278.png)
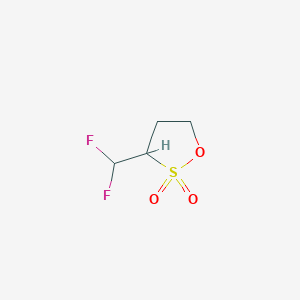

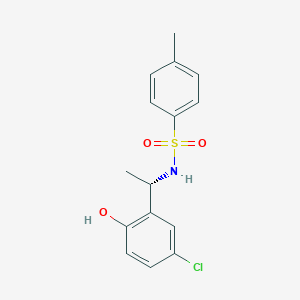
![Phenol, 2,2'-[1,3-propanediylbis(thio)]bis[4,6-bis(1,1-dimethylethyl)-](/img/structure/B12517311.png)
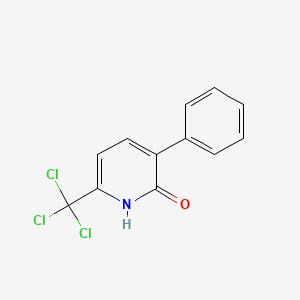
![3-Ethyl-2-[2-(4-methoxyphenyl)ethenyl]-4,5-diphenyl-1,3-thiazol-3-ium](/img/structure/B12517322.png)
